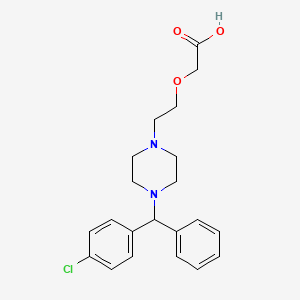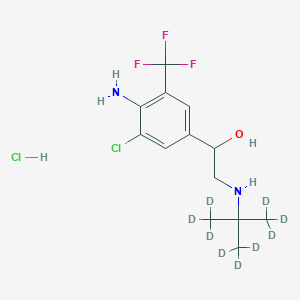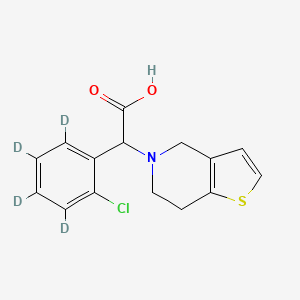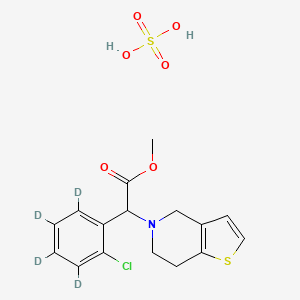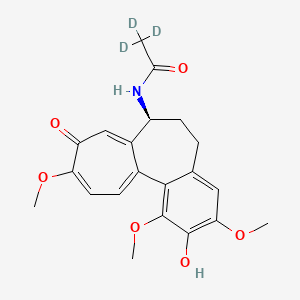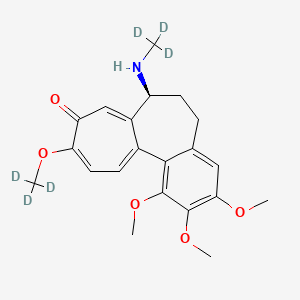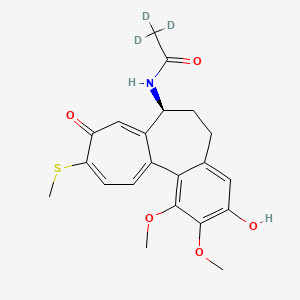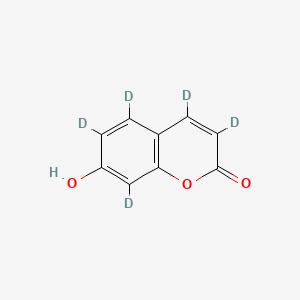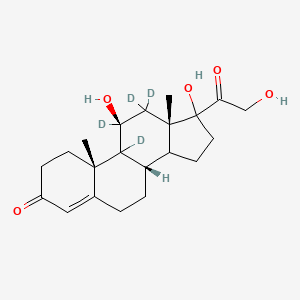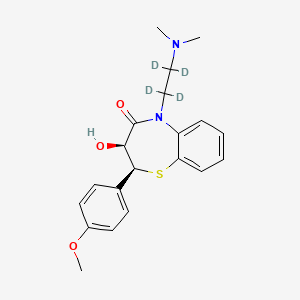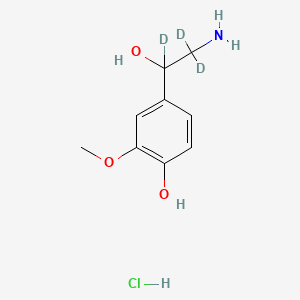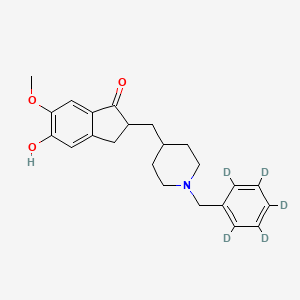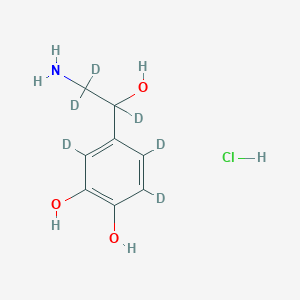
エンロフロキサシン-d5 HI(エチル-d5)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Enrofloxacin-d5 HI (ethyl-d5) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of enrofloxacin, a fluoroquinolone antibiotic, where five hydrogen atoms are replaced with deuterium. This modification allows for precise tracking and analysis in various experimental settings, particularly in pharmacokinetic and metabolic studies.
科学的研究の応用
Enrofloxacin-d5 HI (ethyl-d5) has a wide range of scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of enrofloxacin in biological systems.
Metabolic Studies: Helps in identifying metabolic pathways and intermediates.
Drug Interaction Studies: Used to investigate potential drug-drug interactions.
Environmental Studies: Employed in tracking the environmental fate of fluoroquinolone antibiotics.
Analytical Chemistry: Serves as an internal standard in mass spectrometry and other analytical techniques.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Enrofloxacin-d5 HI (ethyl-d5) involves several steps:
Starting Material: The synthesis begins with the preparation of enrofloxacin, a well-known fluoroquinolone antibiotic.
Deuteration: The ethyl group in enrofloxacin is replaced with an ethyl-d5 group. This is typically achieved through a deuterium exchange reaction, where the hydrogen atoms are replaced with deuterium.
Hydroiodide Formation: The final step involves the formation of the hydroiodide salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of Enrofloxacin-d5 HI (ethyl-d5) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of enrofloxacin.
Deuterium Exchange: Industrial deuterium exchange processes to replace hydrogen with deuterium.
Purification: Extensive purification steps to ensure the high purity of the final product.
Formation of Hydroiodide Salt: Conversion to the hydroiodide salt form for enhanced stability.
化学反応の分析
Types of Reactions
Enrofloxacin-d5 HI (ethyl-d5) undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur, although they are less common.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can yield various substituted derivatives.
作用機序
The mechanism of action of Enrofloxacin-d5 HI (ethyl-d5) is similar to that of enrofloxacin. It works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The deuterium labeling does not significantly alter the mechanism but allows for precise tracking in experimental studies.
類似化合物との比較
Similar Compounds
Ciprofloxacin-d5: Another deuterium-labeled fluoroquinolone used in similar research applications.
Levofloxacin-d5: A deuterium-labeled version of levofloxacin, used for pharmacokinetic studies.
Norfloxacin-d5: Used in metabolic and environmental studies.
Uniqueness
Enrofloxacin-d5 HI (ethyl-d5) is unique due to its specific labeling and the formation of the hydroiodide salt, which enhances its stability and solubility. This makes it particularly useful in precise analytical and pharmacokinetic studies.
特性
CAS番号 |
1219795-24-0 |
|---|---|
分子式 |
C19H23FIN3O3 |
分子量 |
492.3 g/mol |
IUPAC名 |
1-cyclopropyl-6-fluoro-4-oxo-7-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]quinoline-3-carboxylic acid;hydroiodide |
InChI |
InChI=1S/C19H22FN3O3.HI/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);1H/i1D3,2D2; |
InChIキー |
NYCAUWIIPPYOAQ-LUIAAVAXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.I |
正規SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.I |
純度 |
95% by HPLC; 99% atom D |
関連するCAS |
93106-60-6 (unlabelled free base); 112732-17-9 (unlabelled hydrochloride) |
同義語 |
1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid HI |
タグ |
Ofloxacin Impurities |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


